molecular formula C9H9N B1295342 6-Methyl-1H-indole CAS No. 3420-02-8

6-Methyl-1H-indole

Cat. No.: B1295342
CAS No.: 3420-02-8
M. Wt: 131.17 g/mol
InChI Key: ONYNOPPOVKYGRS-UHFFFAOYSA-N
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Description

6-Methylindole (C₉H₉N) is an indole derivative featuring a methyl substituent at the 6th position of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methyl group at the 6th position confers distinct electronic and steric properties, influencing its reactivity and biological activity.

6-Methylindole has been synthesized via various methods, including B(C₆F₅)₃-catalyzed alkylation , thermal electrocyclization , and biomimetic reactions with polyphenolic compounds . Its derivatives, such as N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindoles, have shown potent anti-HIV-1 activity. For instance, compounds 4f and 6 exhibited EC₅₀ values of 9.42 μM and 4.62 μM, respectively, with therapeutic indices (TI) exceeding 49.77 and 66.95 . Additionally, 6-methylindole serves as a precursor for synthesizing indigoid dyes like 6,6'-dimethylindirubin and 6,6'-dimethylindigo .

Properties

IUPAC Name

6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYNOPPOVKYGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187789
Record name 1H-Indole, 6-methyl-
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3420-02-8
Record name 6-Methyl-H-indole
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Record name 1H-Indole, 6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1H-indole
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Record name 6-METHYL-H-INDOLE
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Preparation Methods

Preparation Methods of 6-Methylindole

Synthesis from Indole Derivatives

One common method for synthesizing 6-methylindole involves the methylation of indole derivatives. This process typically utilizes reagents such as dimethyl carbonate or methyl iodide in the presence of a base.

Method Overview
Example Reaction

Using dimethyl carbonate:

  • Mix indole with dimethyl carbonate and potassium carbonate in DMF.
  • Heat the mixture to reflux for 2–3 hours.
  • Quench the reaction with water and extract the product using an organic solvent.

This method can yield high purity products, as demonstrated by a study where yields of up to 96% were reported for methylated indoles.

Cyclization of Nitro Compounds

Another approach involves the cyclization of nitrobenzyl compounds under acidic conditions to yield methylated indoles.

Method Overview
Example Reaction
  • Dissolve the nitro compound in toluene.
  • Add hydrochloric acid and heat to reflux.
  • Isolate the product through extraction and purification techniques.

This method has shown varying yields, with some reactions producing up to 70% yield of desired products.

Direct Methylation Using Thionyl Chloride

A more specialized method involves the use of thionyl chloride to convert indole derivatives into methylated products.

Method Overview
Example Reaction
  • React indole-6-carboxylic acid with thionyl chloride in ethanol at low temperature.
  • Reflux for about 3 hours.
  • Workup involves neutralizing the reaction mixture and purifying the product.

This method yields ethyl esters which can be further processed into 6-methylindole.

Synthesis via Intramolecular Cyclization

Intramolecular cyclization of certain precursors has been reported as an effective synthetic route.

Method Overview
Example Reaction
  • Combine benzoylhydrazine with carbon disulfide and potassium hydroxide in ethanol.
  • Heat under reflux until completion.
  • Purify the resulting product through crystallization or chromatography.

This method has been shown to produce derivatives with specific biological activities, highlighting its utility in medicinal chemistry.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of the different methods for synthesizing 6-methylindole:

Method Starting Material Yield (%) Advantages Disadvantages
Methylation with Dimethyl Carbonate Indole Up to 96% High purity, mild conditions Requires careful handling of reagents
Cyclization of Nitro Compounds Nitrobenzyl Compounds Up to 70% Straightforward procedure Variable yields
Thionyl Chloride Method Indole-6-carboxylic acid Moderate Effective for specific derivatives More complex workup
Intramolecular Cyclization Benzoylhydrazine derivatives Variable Potential for novel derivatives Requires specific starting materials

Mechanism of Action

The mechanism of action of 6-Methylindole varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors. For example, as a tryptophan dioxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of tryptophan to kynurenine, which is a pathway involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

6-Methylindole is compared below with indole derivatives featuring substitutions at different positions or with varied functional groups:

Compound Substituent(s) Key Properties/Applications Reference
6-Methylindole Methyl at C6 Anti-HIV-1 (EC₅₀: 4.62–9.42 μM), precursor for indigoid dyes, low cytotoxicity (CC₅₀ > 200 μM)
5-Methylindole Methyl at C5 Component in biomimetic synthesis of nudicaulin derivatives; exhibits distinct UV-Vis absorption (460–480 nm) compared to 6-methylindole
7-Methylindole Methyl at C7 Used in nudicaulin synthesis; electronic effects differ due to methyl position, altering reactivity in cycloaddition reactions
6-Fluoroindole Fluoro at C6 Enhanced electron-withdrawing effects reduce nucleophilicity at C3, affecting catalytic alkylation yields compared to 6-methylindole
6-Methoxyindole Methoxy at C6 Increased steric bulk and electron-donating effects alter binding in receptor-based assays; used in pharmaceutical intermediates
2-Methylindole Methyl at C2 Tested for antibiofilm activity against C. albicans; inactive compared to 5MI2CA, unlike 6-methylindole
6-Chloroindole Chloro at C6 Higher reactivity in electrophilic substitution due to chloro’s electron-withdrawing nature; used in organic synthesis

Physicochemical Properties

  • Ionization Energy : The ionization energy of 6-methylindole is 60,967 ± 5 cm⁻¹, lower than indole (61,800 cm⁻¹), due to electron-donating methyl effects .
  • Cytotoxicity : 6-Methylindole derivatives exhibited CC₅₀ > 200 μM in C8166 cells, indicating favorable safety profiles for antiviral applications .

Biological Activity

6-Methylindole, a derivative of indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, focusing on its potential as an anti-HIV agent, its effects on bacterial activity, and its role in various biochemical pathways.

Chemical Structure and Properties

6-Methylindole is characterized by a methyl group attached to the 6-position of the indole ring. Its molecular formula is C9H9NC_9H_9N, and it exhibits a variety of chemical behaviors that make it a versatile scaffold for drug design.

Anti-HIV Activity

Recent studies have highlighted the potential of 6-methylindole derivatives as inhibitors of HIV-1 replication. A notable research effort involved the synthesis of several N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which were tested for their biological activity against HIV-1. The most promising compounds demonstrated significant antiviral effects with low cytotoxicity.

Key Findings

  • Compounds Tested : Among the synthesized derivatives, compounds 4f and 6 exhibited the highest anti-HIV-1 activity.
  • Effective Concentration (EC50) :
    • Compound 4f : 9.42 μM
    • Compound 6 : 4.62 μM
  • Therapeutic Index (TI) :
    • Compound 4f : >49.77
    • Compound 6 : 66.95
  • Cytotoxicity (CC50) :
    • Compound 4f : >468.91 μM, indicating low toxicity compared to its antiviral efficacy .

The results suggest that structural modifications at specific positions on the indole ring can enhance biological activity, making these derivatives valuable candidates for further development in HIV treatment.

Antibacterial Activity

6-Methylindole and its derivatives have also been studied for their antibacterial properties. Research indicates that certain indole compounds can inhibit biofilm formation and promote bacterial cell detachment, which is crucial for combating infections caused by biofilm-forming bacteria.

Case Study

In a study assessing the effects of various indoles on Prodigiosin production (a red pigment produced by Serratia marcescens), it was found that:

  • Indoles significantly inhibited biofilm formation.
  • The presence of 6-methylindole led to notable reductions in bacterial viability and biofilm biomass .

Additional Biological Activities

Beyond antiviral and antibacterial effects, 6-methylindole has been implicated in several other biological activities:

  • Antioxidant Properties : Some studies suggest that indoles possess antioxidant capabilities, potentially offering protective effects against oxidative stress.
  • Antitubercular Activity : Indole derivatives have shown promise in inhibiting Mycobacterium tuberculosis, although specific data on 6-methylindole is limited .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in various diseases.

Q & A

Basic Research Questions

Q. How can researchers chemically characterize 6-methylindole using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopic Analysis : Utilize nuclear magnetic resonance (NMR) to identify the aromatic proton environment and methyl group position. For example, the methyl group at the 6-position of the indole ring produces distinct splitting patterns in 1H^1H-NMR spectra .
  • Chromatographic Identification : Employ gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) to separate 6-methylindole from isomers like 4-methylindole. The retention index (RI) and fragmentation pattern (e.g., m/z 131 for the molecular ion) are critical for confirmation .
  • Reference Data :
PropertyValueSource
Molecular FormulaC9_9H9_9N
Molecular Weight131.1745 g/mol
CAS Registry Number3420-02-8

Q. What are the primary environmental sources of 6-methylindole, and how can they be analyzed?

  • Methodological Answer :

  • Sample Collection : Use dynamic flux chambers to capture volatile organic compounds (VOCs) emitted from manure, particularly sheep manure, where 6-methylindole is a tracer .
  • Analytical Workflow :

Thermal Desorption (TD) : Pre-concentrate VOCs onto sorbent tubes.

GC-MS Analysis : Compare retention times and mass spectra with authentic standards.

Quantification : Calculate emission fluxes (e.g., 0.11 ± 0.03 μg m2^{-2} min1^{-1} in sheep manure) using internal standards .

  • Key Challenge : Distinguishing 6-methylindole from co-eluting isomers (e.g., 4-methylindole) via high-resolution MS or selective ion monitoring (SIM) .

Advanced Research Questions

Q. How can researchers ensure reproducibility in synthesizing and characterizing 6-methylindole derivatives?

  • Methodological Answer :

  • Provenance Documentation : Record all components (e.g., catalyst type, solvent purity) with manufacturer details and lot numbers. For example, ruthenium catalysts in HI-mediated reactions require precise stoichiometric ratios .
  • Metadata Standards :
  • Experimental Variables : Temperature, reaction time, and substrate purity.
  • Data Archiving : Share raw NMR/GC-MS files in repositories like Zenodo with standardized metadata templates .
  • Validation : Replicate synthesis under identical conditions and compare spectral data (e.g., 1H^1H-NMR chemical shifts ±0.03 ppm) .

Q. What methodological challenges arise when quantifying 6-methylindole emission fluxes in heterogeneous environmental samples?

  • Methodological Answer :

  • Matrix Effects : Manure composition (e.g., moisture, microbial activity) affects VOC release. Use controlled incubation experiments to isolate variables .
  • Calibration : Prepare standard curves in matrix-matched solutions to account for adsorption losses.
  • Statistical Analysis : Apply ANOVA to compare emission fluxes across manure types (e.g., sheep vs. cow) and report uncertainties (e.g., ±0.4 μg m2^{-2} min1^{-1}) .
  • Case Study Data :
Manure Source6-Methylindole Flux (μg m2^{-2} min1^{-1})
Sheep0.11 ± 0.03
CowNot detected
HorseNot detected

Q. How can contradictory data on 6-methylindole’s isomeric identification be resolved in environmental studies?

  • Methodological Answer :

  • Multi-Technique Validation :

GC×GC-MS : Enhance separation power for isomers.

High-Resolution MS : Confirm molecular formula via exact mass (e.g., m/z 131.0735 for C9_9H9_9N+^+).

  • Reference Libraries : Cross-check spectra against NIST or Wiley databases, prioritizing peer-reviewed entries .
  • Collaborative Studies : Share raw data with independent labs for blind re-analysis to mitigate bias .

Guidance for Experimental Design

  • Hypothesis Testing : Frame questions to compare 6-methylindole’s reactivity with other indole derivatives (e.g., electrophilic substitution at the 3-position vs. methyl-substituted sites) .
  • Controls : Include solvent blanks and deuterated analogs (e.g., D2_2-6-methylindole) for MS quantification .
  • Ethical Reporting : Disclose limitations (e.g., isomer misidentification risks) and adhere to FAIR data principles .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1H-indole
Reactant of Route 2
6-Methyl-1H-indole

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